molecular formula C11H10N2O3S2 B11987877 4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide

4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide

Cat. No.: B11987877
M. Wt: 282.3 g/mol
InChI Key: ZVHOYKMNUZQYMA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide is a heterocyclic compound that features a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide typically involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid . Another method involves the use of microwave irradiation to achieve the cyclization step, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and thiazolidine ring contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

IUPAC Name

4-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C11H10N2O3S2/c1-16-8-4-2-7(3-5-8)10(15)12-13-9(14)6-18-11(13)17/h2-5H,6H2,1H3,(H,12,15)

InChI Key

ZVHOYKMNUZQYMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2C(=O)CSC2=S

Origin of Product

United States

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